3-(Butyrylamino)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyrylamino)benzoic acid can be achieved through a multi-step process. One common method involves the reaction of o-toluidine with butyric acid chloride, followed by bromination of the reaction product. The bromide obtained from this reaction is then reacted with carbon monoxide and methanol in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butyrylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Butyrylamino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Butyrylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes, including enzyme activity and gene expression. Its effects are mediated through binding to specific receptors and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butyrylamino)benzoic acid
- 2-(Butyrylamino)benzoic acid
- 3-(Acetylamino)benzoic acid
Uniqueness
3-(Butyrylamino)benzoic acid is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Compared to similar compounds, it exhibits enhanced biological activities and greater stability under various conditions .
Properties
IUPAC Name |
3-(butanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-4-10(13)12-9-6-3-5-8(7-9)11(14)15/h3,5-7H,2,4H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLJZIPYBUVFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351191 |
Source
|
Record name | 3-(butyrylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76209-00-2 |
Source
|
Record name | 3-(butyrylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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